![molecular formula C22H19NO2S B14717809 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 18207-38-0](/img/structure/B14717809.png)
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of hydroxy, phenyl, and diphenyl groups in its structure contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate phenyl and hydroxy-containing reagents. One common method includes the condensation of 2,3-diphenylthiazolidin-4-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenyl-1,3-thiazolidin-4-one: Lacks the hydroxy(phenyl)methyl group.
5-Phenyl-2,3-diphenyl-1,3-thiazolidin-4-one: Contains an additional phenyl group at the 5-position.
Uniqueness
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
18207-38-0 |
|---|---|
Formule moléculaire |
C22H19NO2S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
5-[hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19NO2S/c24-19(16-10-4-1-5-11-16)20-21(25)23(18-14-8-3-9-15-18)22(26-20)17-12-6-2-7-13-17/h1-15,19-20,22,24H |
Clé InChI |
KASBMYQPZUJQOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2N(C(=O)C(S2)C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
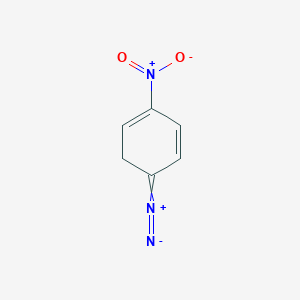
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
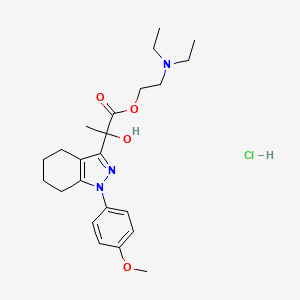
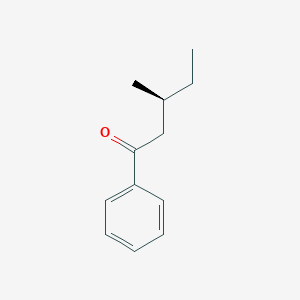



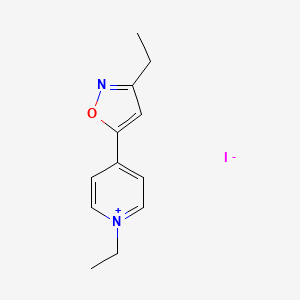
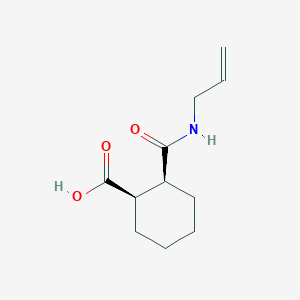
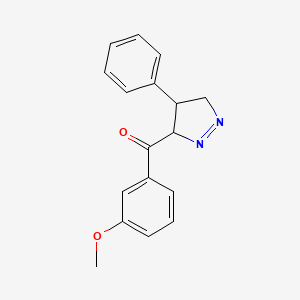
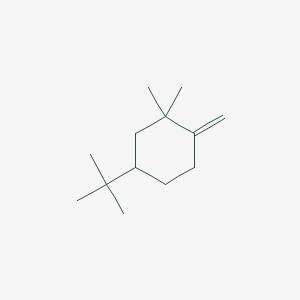

![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
